molecular formula C25H33Cl2NO6 B1665603 Arctigenin mustard CAS No. 26788-57-8

Arctigenin mustard

Cat. No. B1665603
CAS RN: 26788-57-8
M. Wt: 514.4 g/mol
InChI Key: RIGQMIXEZUDZAQ-CMXBXVFLSA-N
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Description

Arctigenin mustard is a tumour-growth inhibiting substance of plant origin.

Scientific Research Applications

Anti-Inflammatory Effects

Arctigenin, derived from Arctium lappa L., has been identified for its significant anti-inflammatory properties. It effectively suppresses nitric oxide production, pro-inflammatory cytokines secretion, and the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner, without affecting cyclooxygenase-2 (COX-2) activity or expression (Zhao, Wang, & Liu, 2009).

Cardiovascular Health

Arctigenin has shown promise in cardiovascular health, particularly in reducing blood pressure and ameliorating endothelial dysfunction in spontaneously hypertensive rats. It achieves this by enhancing nitric oxide production and inhibiting NADPH oxidase-mediated superoxide anion generation (Liu et al., 2015).

Neurological and Autoimmune Diseases

In the context of neurological and autoimmune diseases, arctigenin demonstrates potential in suppressing Th17 cells and ameliorating experimental autoimmune encephalomyelitis, a model for multiple sclerosis. This effect is mediated through AMPK and PPAR-γ/ROR-γt signaling pathways (Li et al., 2016).

Anticancer Properties

Arctigenin shows a range of anticancer activities, including inhibition of prostate tumor growth in vitro and in vivo, highlighting its potential as a novel anti-inflammatory agent with significant implications in cancer therapy (Wang, Henning, & Vadgama, 2016). Furthermore, it enhances swimming endurance in rats, indicating its potential in improving physical performance and addressing fatigue-related issues (Wu et al., 2014).

Mechanism of Action

The molecular mechanisms underlying arctigenin's pharmacological activity involve modulation of various pathways, including anti-inflammatory, antioxidant, immunomodulatory, and antitumor properties (Wu et al., 2022).

properties

CAS RN

26788-57-8

Molecular Formula

C25H33Cl2NO6

Molecular Weight

514.4 g/mol

IUPAC Name

(3R,4R)-3-[[3-[[2-chloroethyl(methyl)amino]methyl]-4-hydroxy-5-methoxyphenyl]methyl]-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one;hydrochloride

InChI

InChI=1S/C25H32ClNO6.ClH/c1-27(8-7-26)14-18-10-17(13-23(32-4)24(18)28)11-20-19(15-33-25(20)29)9-16-5-6-21(30-2)22(12-16)31-3;/h5-6,10,12-13,19-20,28H,7-9,11,14-15H2,1-4H3;1H/t19-,20+;/m0./s1

InChI Key

RIGQMIXEZUDZAQ-CMXBXVFLSA-N

Isomeric SMILES

CN(CCCl)CC1=C(C(=CC(=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)OC)OC)OC)O.Cl

SMILES

CN(CCCl)CC1=C(C(=CC(=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC)OC)OC)O.Cl

Canonical SMILES

CN(CCCl)CC1=C(C(=CC(=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC)OC)OC)O.Cl

Appearance

Solid powder

Other CAS RN

26788-57-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Arctigenin mustard;  AgM; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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